molecular formula C18H18BrN3O3 B2488655 4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034238-00-9

4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B2488655
CAS No.: 2034238-00-9
M. Wt: 404.264
InChI Key: ITCCHQHFRBPGLI-UHFFFAOYSA-N
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Description

4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a brominated nicotinoyl group attached to an azetidine ring, which is further connected to a cyclopropyl-substituted pyridinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-bromonicotinoyl chloride This intermediate can be reacted with azetidin-3-ol under controlled conditions to form the azetidine ring

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridinone core can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: : The brominated nicotinoyl group can be reduced to form the corresponding amine.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Amines derived from the brominated nicotinoyl group.

  • Substitution: : Alkylated or arylated derivatives of the compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug discovery.

  • Industry: : It might find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the brominated nicotinoyl group. Similar compounds might include other brominated nicotinoyl derivatives or pyridinone-based structures. the combination of these features in this particular compound sets it apart.

List of Similar Compounds

  • 5-Bromonicotinoyl chloride

  • Piperidin-4-yl derivatives

  • Pyridinone-based compounds

Properties

IUPAC Name

4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCCHQHFRBPGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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